9-[(2,4-dichlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
9-[(2,4-DICHLOROPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a synthetic organic compound with the molecular formula C20H16Cl2O3 and a molecular weight of 375.24524 g/mol . This compound is characterized by its complex structure, which includes a chromenone core substituted with a dichlorophenyl group and a methoxy group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 9-[(2,4-DICHLOROPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Chromenone Core: The chromenone core is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, where a suitable dichlorophenyl halide reacts with the chromenone intermediate.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
9-[(2,4-DICHLOROPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the chromenone core or the substituents.
Substitution: The dichlorophenyl and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactivity.
Mechanism of Action
The mechanism of action of 9-[(2,4-DICHLOROPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme lipoxygenase, which plays a role in inflammatory processes. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar compounds include other dichlorophenyl-substituted chromenones, such as:
- 2-(2,4-Dichlorophenyl)-3-hydroxy-4H-chromen-4-one
- 2-(2,3-Dichlorophenyl)-3-hydroxy-4H-chromen-4-one
- 2-(2,6-Dichlorophenyl)-3-hydroxy-4H-chromen-4-one
These compounds share a similar core structure but differ in the position and nature of the substituents. The uniqueness of 9-[(2,4-DICHLOROPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H16Cl2O3 |
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Molecular Weight |
375.2 g/mol |
IUPAC Name |
9-[(2,4-dichlorophenyl)methoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C20H16Cl2O3/c1-11-7-17(24-10-12-5-6-13(21)9-16(12)22)19-14-3-2-4-15(14)20(23)25-18(19)8-11/h5-9H,2-4,10H2,1H3 |
InChI Key |
ANBOZOFBOWXEND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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